molecular formula C14H13F2NO3S B5732432 3,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide

3,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide

Cat. No. B5732432
M. Wt: 313.32 g/mol
InChI Key: XMDZLXZVDYCWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide often involves multi-step chemical reactions, starting from basic aromatic sulfonamides or benzenesulfonamide derivatives. These processes may include the benzylation of alcohols or phenols, with specific substituents introduced to achieve desired structural features (Carlsen, 1998). Advanced techniques and methodologies are employed to ensure the introduction of difluoro and methoxybenzyl groups in precise positions on the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using advanced spectroscopic and crystallographic techniques. These include FT-IR, NMR (both 1H and 13C), and X-ray diffraction studies, providing detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, similar sulfonamide compounds have been studied for their structural and spectroscopic properties, revealing intricate details about their molecular geometry, bond lengths, angles, and the influence of substituents on these parameters (Ceylan et al., 2015).

properties

IUPAC Name

3,4-difluoro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-20-14-5-3-2-4-10(14)9-17-21(18,19)11-6-7-12(15)13(16)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDZLXZVDYCWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.